molecular formula C15H15ClN4O3S2 B3452029 2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3452029
M. Wt: 398.9 g/mol
InChI Key: LMGLLFYWYHDMSE-UHFFFAOYSA-N
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Description

2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H15ClN4O3S2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0274104 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit inhibitory effects on carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.

Mode of Action

This interaction could potentially inhibit the enzyme’s activity, leading to alterations in the biochemical processes that rely on the enzyme’s function .

Biochemical Pathways

The inhibition of carbonic anhydrase by 1,3,4-thiadiazole derivatives can affect various biochemical pathways. Carbonic anhydrase plays a crucial role in maintaining acid-base balance in the body, assisting in transport of carbon dioxide and protons in the blood, and participating in the secretion of gastric acid. Therefore, the inhibition of this enzyme can have significant downstream effects on these physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with carbonic anhydrase. By inhibiting this enzyme, the compound could potentially disrupt the balance of bicarbonate and protons in the body, affecting processes such as pH regulation and the transport of carbon dioxide in the blood .

Properties

IUPAC Name

2-chloro-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S2/c16-11-4-2-1-3-10(11)13(22)17-14-18-19-15(25-14)24-9-12(21)20-5-7-23-8-6-20/h1-4H,5-9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLLFYWYHDMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.